molecular formula C20H17ClN2O B11455594 6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11455594
M. Wt: 336.8 g/mol
InChI Key: PIHJKUQXZJMLQP-UHFFFAOYSA-N
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Description

6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, phenylhydrazine, and cyclohexanone.

    Condensation Reaction: The first step involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization under acidic conditions to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines.

Scientific Research Applications

6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-chlorophenyl)-3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-3-methyl-1-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C20H17ClN2O/c1-13-20-18(23(22-13)17-8-3-2-4-9-17)11-15(12-19(20)24)14-6-5-7-16(21)10-14/h2-10,15H,11-12H2,1H3

InChI Key

PIHJKUQXZJMLQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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